molecular formula C24H21NO4 B7782851 4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one

4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one

Cat. No.: B7782851
M. Wt: 387.4 g/mol
InChI Key: PHIZQOIVGJTMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a phenyl-substituted chromen-2-one precursor under acidic or basic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-2-28-22-11-7-6-10-20(22)25-15-17-12-24(27)29-23-14-18(21(26)13-19(17)23)16-8-4-3-5-9-16/h3-14,25-26H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIZQOIVGJTMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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